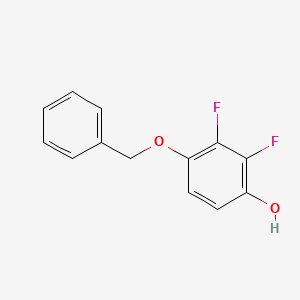

4-(Benzyloxy)-2,3-difluorophenol

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

2,3-difluoro-4-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O2/c14-12-10(16)6-7-11(13(12)15)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHDIBOQQCUSEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy 2,3 Difluorophenol and Its Structural Analogs

Strategic Approaches to Aryl Ether Formation

The creation of the aryl ether bond in 4-(Benzyloxy)-2,3-difluorophenol is a primary focus of its synthesis. This can be achieved through several established and innovative methods, each with its own set of advantages and substrate considerations.

Phenol (B47542) Alkylation and Benzylation Reactions

The most direct route to forming the benzyloxy moiety of the target compound is through the alkylation of a corresponding phenol, a classic transformation known as the Williamson ether synthesis. organic-chemistry.org In this approach, a phenoxide, generated by treating a phenol with a base, acts as a nucleophile to displace a leaving group from an alkylating agent. For the synthesis of this compound, this would involve the benzylation of 2,3-difluorophenol (B1222669).

The reaction is typically carried out by treating the phenol with a suitable base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). google.comnih.gov Benzyl (B1604629) bromide or benzyl chloride is then added as the alkylating agent. The reaction proceeds via an SN2 mechanism. The synthesis of related fluorinated aryl ethers has been successfully demonstrated using this method. For instance, 2,4-difluorophenol (B48109) has been benzylated using benzyl bromide and potassium carbonate in acetone. google.com Similarly, the alkylation of 2,3-difluorophenol has been used to synthesize analogs like 4-(but-3-en-1-yloxy)-2,3-difluorophenol. A kinetic study of the benzylation of 4-phenylphenol (B51918) highlighted the effectiveness of phase-transfer catalysis in accelerating the reaction rate and achieving high yields.

| Phenolic Substrate | Alkylating Agent | Base & Conditions | Product | Yield | Reference |

| 2,4-Difluorophenol | Benzyl Bromide | K₂CO₃, Acetone, 55-60°C | 1-(Benzyloxy)-2,4-difluorobenzene | Not specified | google.com |

| 4-Phenylphenol | Benzyl Chloride | NaOH, MPTC¹, Chlorobenzene, 50°C | 4-(Benzyloxy)biphenyl | High | |

| General Phenols | Alcohols | PhenoFluor, TMS-imidazole, Dioxane, 80°C | Alkyl Aryl Ethers | 85% | nih.gov |

¹MPTC: Multi-site Phase-Transfer Catalyst

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While typically used for C-C bond formation, variations can be applied to synthesize complex phenols that serve as precursors to compounds like this compound. These methods offer high functional group tolerance and are fundamental in modern organic synthesis.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the coupling of sp², sp³, and sp carbon centers. wikipedia.org In the context of synthesizing precursors for this compound, Negishi coupling can be used to introduce substituents onto a fluorinated aromatic ring. For example, a difluorobromo- or difluoroiodobenzene derivative could be converted to an organozinc reagent and then coupled with an aryl halide to build a more complex scaffold. This method has proven effective for creating fluorinated biaryls and other functionalized systems. researchgate.netresearchgate.net The high reactivity and functional group tolerance of the Negishi coupling make it suitable for intermediates in multi-step syntheses. wikipedia.org

| Electrophile | Organozinc Reagent | Catalyst System | Product Type | Key Feature | Reference(s) |

| Aryl/Vinyl Chlorides | Aryl/Alkyl Zinc Reagents | Pd(P(t-Bu)₃)₂ | Biaryls, etc. | First general method for aryl chlorides | organic-chemistry.org |

| Aryl Fluorides | Aryl/Alkyl Zinc Chlorides | Ni(PCy₃)₂Cl₂ | Biaryls, etc. | Effective for less reactive C-F bonds | researchgate.net |

| Racemic α-halo-α-fluoroketones | Aryl Zinc Reagents | Nickel/Bis(oxazoline) | Tertiary Alkyl Fluorides | Catalytic, asymmetric synthesis | acs.org |

The Suzuki-Miyaura coupling is a cornerstone reaction that pairs an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. mdpi.com This reaction is renowned for its mild conditions, low toxicity of boron reagents, and broad functional group compatibility. mdpi.com While primarily a C-C bond-forming reaction, it is instrumental in synthesizing complex phenol derivatives that can subsequently be benzylated. For instance, a halophenol can be coupled with a boronic acid to introduce various aryl or alkyl groups. acs.org Recent advancements have even enabled the use of phenol derivatives, such as carbamates and sulfamates, as the electrophilic partners, activating the otherwise inert C–O bond for coupling. nih.gov

| Electrophile | Boron Reagent | Catalyst System | Key Feature | Reference(s) |

| Halophenols | Phenol Boronic Acids | Pd/C, Water | Systematic study of isomer effects | acs.org |

| Aryl Carbamates/Sulfamates | Arylboronic Acids | NiCl₂(PCy₃)₂ | Utilizes phenol-derived electrophiles | nih.gov |

| Free Phenols | Arylboronic Acids | Ru-complex, Mechanochemical | Direct, one-step coupling | rsc.org |

The synthesis of the necessary organoboron precursors for Suzuki-Miyaura couplings is a critical enabling step. Borylation reactions allow for the direct conversion of C–H bonds into C–B bonds, providing access to boronic esters from readily available starting materials. semanticscholar.org Transition metal-catalyzed borylation of phenols and their derivatives is a highly useful method for producing o-borylphenols. rsc.org For example, ruthenium can catalyze the regioselective ortho C–H borylation of aryl phosphinites, which are easily prepared from phenols. rsc.org Similarly, iridium-catalyzed C-H borylation has been effectively applied to polyfluoroarenes. rsc.org These borylated intermediates are stable and can be isolated or used in situ for subsequent cross-coupling reactions to build the desired molecular framework before the final benzylation step. rsc.orgmdpi.com

| Substrate | Borylating Agent | Catalyst System | Key Feature | Reference(s) |

| Free Phenols | B₂(pin)₂ | Ru-complex, Mechanochemical | Deoxygenative borylation via C-O cleavage | mdpi.com |

| Aryl Phosphinites | H-B(pin) | [RuCl₂(p-cymene)]₂ | Regio- and site-selective ortho-borylation | rsc.org |

| Alkyl Ethers | B₂(pin)₂ | Rh-complex | Selective borylation of terminal C-H bonds | nih.gov |

Grignard Reagent Mediated Syntheses

Grignard reagents, formed by reacting an organic halide with magnesium metal, are powerful carbon nucleophiles used extensively in organic synthesis for C-C bond formation. acechemistry.co.uk In the context of synthesizing this compound, a Grignard reaction could be employed to construct a key precursor. For example, a suitably protected difluorobromobenzene could be converted into its Grignard reagent. This reagent could then react with an electrophile to build a more complex carbon skeleton. While aryl fluorides are generally reluctant to form Grignard reagents, the use of more reactive aryl bromides or iodides is common. wikipedia.org The development of "Turbo-Grignard" reagents, such as iPrMgCl·LiCl, facilitates the halogen-magnesium exchange even on functionalized and electron-deficient aromatic systems, enhancing the utility of this method for preparing complex intermediates. researchgate.net

| Starting Material | Reagent(s) | Product Type | Key Feature | Reference(s) |

| Aryl Iodide | iPrMgCl·LiCl | Aryl Grignard Reagent | "Turbo-Grignard" for efficient exchange | researchgate.net |

| Fluoroalkylated Esters | Phenylmagnesium Bromide | α-aryl-α-trifluoromethyl alcohols | Tandem Grignard reaction and reduction | researchgate.net |

| Aryl Halide | Mg, Dry Ether | Grignard Reagent (R-MgX) | Classic formation method | acechemistry.co.uk |

Functional Group Interconversions and Regioselective Manipulations on the Fluorinated Phenol Core

The strategic modification of the difluorophenol nucleus is fundamental to building the target compound and its analogs. This involves a series of chemical transformations that allow for the introduction, removal, or modification of various functional groups with high selectivity.

Halogenation reactions introduce halogen atoms such as bromine or chlorine onto the aromatic ring, which can then serve as handles for further synthetic transformations like cross-coupling reactions. For instance, the bromination of a protected difluorophenol, such as 2,6-difluorophenol (B125437), can be achieved to introduce a bromine atom, which is a key step in building more complex derivatives. nih.gov While direct fluorination of aromatic rings is often aggressive and difficult to control, specific reagents can be used to fluorinate substrates like phenols. mt.combrainly.in In contrast, bromination and chlorination of aromatic rings typically require a Lewis acid catalyst like FeBr₃ or AlCl₃ to enhance the electrophilicity of the halogen. mt.com

Dehalogenation, the removal of a halogen, is also a significant transformation. While chemical methods exist, enzymatic and microbial dehalogenation presents an alternative pathway. Studies have shown that certain microorganisms can metabolize halogenated phenols. For example, phenol hydroxylase from Rhodococcus opacus 1G can catalyze the oxidative dehalogenation of 2-halophenols, showing a preference for removing fluorine at the C2 position over hydroxylation at a non-fluorinated carbon. nih.govoup.com This process, termed biodehalogenation, often involves the conversion of fluorophenols into fluorinated catechols and can be monitored using techniques like 19F Nuclear Magnetic Resonance (NMR). nih.govasm.org The mechanism for such transformations can involve a heme dehaloperoxidase, which utilizes H₂O₂ to dehalogenate aromatic compounds, proceeding through a hydrogen atom abstraction from the phenol group followed by OH rebound. acs.org

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org This reaction uses a directing metalation group (DMG) on the aromatic ring, which complexes with an organolithium reagent (like n-butyllithium) to direct deprotonation specifically at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org This creates a highly reactive aryllithium intermediate that can be "trapped" by a wide range of electrophiles, introducing a new substituent with high precision. organic-chemistry.org

This strategy has been successfully applied to fluorinated phenols. A key challenge is the acidity of the phenolic proton, which is typically addressed by first protecting the hydroxyl group. For ortho-fluorophenols, an N-isopropyl carbamate (B1207046) group has been effectively used as a DMG. nih.gov The protected phenol can be lithiated in situ and subsequently trapped with electrophiles, such as geranyl bromide, to yield ortho-alkylated products in synthetically useful yields. nih.gov This method provides a route to isomerically pure products, which can be difficult to achieve through other alkylation strategies. nih.gov The carbamate directing group can then be readily hydrolyzed under basic conditions to reveal the free phenol. nih.gov

Oxidation and reduction reactions are crucial for interconverting functional groups. imperial.ac.uk In the context of this compound, the benzyloxy group itself can be subject to oxidation to form the corresponding benzaldehyde (B42025) or benzoic acid derivatives. A more common and synthetically important oxidation is the conversion of an intermediate arylboronic acid to the target phenol. This step is often accomplished using an oxidizing agent like hydrogen peroxide (H₂O₂) and is a key transformation in syntheses that proceed via boronic acid intermediates. google.com

Reduction reactions are equally important. The most relevant reduction in this context is the deprotection of the benzyl ether to yield the free phenol. This is typically achieved via catalytic hydrogenolysis, using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This reaction cleaves the benzyl C-O bond, releasing the free hydroxyl group and toluene (B28343) as a byproduct. jk-sci.com Other functional groups on the aromatic ring can also be targeted for reduction. For example, a nitrile group can be reduced to a primary amine (benzylamine) using a strong reducing agent like lithium aluminum hydride (Li(AlH₄)). nih.gov

The hydroxyl group of phenols is reactive and often requires protection during multi-step synthetic sequences to prevent unwanted side reactions. A variety of protecting groups are available for this purpose. nih.govorganic-chemistry.org

The benzyl group, present in the target molecule this compound, is one of the most common and robust protecting groups for alcohols and phenols. organic-chemistry.orgcommonorganicchemistry.com It is typically installed via a Williamson ether synthesis, where the phenol is deprotonated with a base (e.g., potassium carbonate, K₂CO₃) and then reacted with benzyl bromide (BnBr). nih.govnih.gov This creates a stable benzyl ether that is resistant to many reaction conditions, including strongly basic reagents and organometallics. organic-chemistry.org

The removal of the benzyl group, or deprotection, is most commonly and cleanly achieved by catalytic hydrogenolysis. jk-sci.com This involves reacting the benzyl ether with hydrogen gas in the presence of a palladium catalyst (Pd/C). organic-chemistry.orgcommonorganicchemistry.com This method is highly efficient and yields the deprotected phenol and toluene. jk-sci.com Other methods for benzyl group cleavage include using strong acids or oxidative conditions, though these are often harsher and less selective. organic-chemistry.orggoogle.com For substituted benzyl ethers, such as the p-methoxybenzyl (PMB) group, specific oxidative deprotection can be achieved with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). google.com

Multi-Step Synthetic Sequences and Optimization for Scalability

The construction of this compound and its analogs is accomplished through carefully designed multi-step synthetic sequences. The efficiency and practicality of these routes are critical, especially when considering the potential for large-scale production.

One effective strategy begins with a suitably substituted difluorobromobenzene, such as 4-ethoxy-2,3-difluorobromobenzene. google.com This starting material can be converted into a Grignard reagent by reacting it with magnesium metal. google.com The subsequent reaction of this Grignard reagent with trimethyl borate, followed by acidic hydrolysis, yields the corresponding 4-ethoxy-2,3-difluorophenylboronic acid. google.com This boronic acid intermediate is then oxidized, typically with hydrogen peroxide, to furnish the final 4-ethoxy-2,3-difluorophenol. google.com This entire sequence can be performed as a "one-pot" procedure, which improves efficiency and reduces waste, making it attractive for industrial applications. google.com A similar sequence can be envisioned for the benzyloxy analog.

An alternative approach involves the synthesis of 2-alkyl-4-hydroxyquinolines, which starts with the Conrad-Limpach reaction between anilines and β-ketoesters. nih.gov The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines involves a five-step process starting from 4-cyanophenol, which is first protected as a benzyl ether. nih.gov The nitrile group is then reduced to an amine, which is subsequently used in a nucleophilic aromatic substitution reaction to build the final quinoline (B57606) structure. nih.gov

For complex molecules, scalability is a major consideration. The synthesis of the FtsZ protein inhibitor PC190723, for example, was optimized for practicality and starts from the low-cost material 2,4-difluorophenol. nih.gov The development of continuous-flow multi-step synthesis offers a modern approach to optimize reaction sequences by minimizing the isolation of intermediates and reducing time and waste. researchgate.net Such strategies are increasingly important for the efficient and scalable production of complex chemical compounds.

Reaction Mechanisms and Pathways Involving 4 Benzyloxy 2,3 Difluorophenol Derivatives

Nucleophilic Substitution Reactions in Fluorinated Aromatics (e.g., SNAr Pathways)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing highly fluorinated aromatic rings. core.ac.uk The strong electron-withdrawing inductive effect of fluorine atoms activates the aromatic ring towards nucleophilic attack, a reaction that is typically challenging for non-fluorinated analogues. core.ac.uk The mechanism generally proceeds through a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uklibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. core.ac.uk

For polyfluorinated phenols and their derivatives, the reactivity towards nucleophiles is enhanced. nih.gov The presence of multiple fluorine atoms increases the electrophilicity of the ring carbons. In the case of 4-(benzyloxy)-2,3-difluorophenol, the fluorine atoms at the 2 and 3 positions, coupled with the activating effect of the benzyloxy and hydroxyl groups, make the ring susceptible to nucleophilic attack. The specific fluorine atom that is displaced will depend on the reaction conditions and the nature of the incoming nucleophile. Generally, substitution is favored at positions para to strong activating groups. nih.gov However, the interplay of electronic effects from the hydroxyl, benzyloxy, and two fluorine substituents can lead to complex regiochemical outcomes.

It's important to note that the classic SN1 and SN2 pathways, which involve the formation of a carbocation or a backside attack, respectively, are not typically observed in nucleophilic aromatic substitution on aryl halides. libretexts.orgksu.edu.sa The SNAr mechanism, with its characteristic Meisenheimer complex intermediate, is the predominant pathway for these reactions. core.ac.uklibretexts.org Recent research has also explored concerted SNAr reactions, where the bond-forming and bond-breaking steps occur in a single transition state, particularly with electron-rich substrates. nih.gov

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com In substituted benzenes, the existing substituents significantly influence the rate and regioselectivity of the reaction. libretexts.orguci.edu Substituents are broadly classified as either activating or deactivating, and as ortho, para, or meta directors. libretexts.orgyoutube.com

In this compound, we have three types of substituents to consider:

Hydroxyl (-OH) and Benzyloxy (-OCH2Ph) groups: Both are strong activating groups and ortho, para-directors due to their ability to donate electron density to the ring via resonance. libretexts.orgpressbooks.pub

Fluorine (-F) atoms: Halogens are deactivating groups due to their strong inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during ortho and para attack. uci.edu

The regioselectivity of an electrophilic attack on this compound will be determined by the interplay of these directing effects. The powerful ortho, para-directing ability of the hydroxyl and benzyloxy groups will likely dominate. The available positions for electrophilic attack are C-5 and C-6. Given that the hydroxyl and benzyloxy groups are at positions 1 and 4 respectively, they will direct incoming electrophiles to the ortho and para positions relative to themselves. For the hydroxyl group, the ortho positions are C-2 and C-6, and the para position is C-4 (already substituted). For the benzyloxy group, the ortho positions are C-3 and C-5, and the para position is C-1 (already substituted).

Considering the combined effects:

The C-5 position is ortho to the benzyloxy group and meta to the hydroxyl group.

The C-6 position is ortho to the hydroxyl group and meta to the benzyloxy group.

The fluorine atoms at C-2 and C-3 will also influence the regioselectivity, generally deactivating the ring but directing ortho/para. However, the strong activating nature of the oxygen-containing substituents is expected to be the primary determinant of the substitution pattern. Therefore, electrophilic substitution is most likely to occur at the C-5 and C-6 positions. The precise ratio of products would depend on the specific electrophile and reaction conditions. For instance, in the bromination of various difluorophenols, monobromination often occurs at the para-position relative to the hydroxyl group. researchgate.net

Catalytic Reaction Mechanisms (e.g., Palladium-Catalyzed Cycles)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. scispace.com Aryl halides, including fluorinated ones, are common substrates in these reactions.

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, typically involves three key steps: nih.govrsc.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-R).

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-R), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

In the context of this compound derivatives, the phenolic hydroxyl group would likely need to be protected or converted to a better leaving group, such as a triflate or tosylate, to participate directly in cross-coupling reactions. The C-F bonds in polyfluorinated arenes can also undergo C-F activation and participate in cross-coupling, although this often requires specific catalysts and conditions. researchgate.net

For instance, palladium-catalyzed C-O cross-coupling reactions have been developed to synthesize fluorinated alkyl aryl ethers from aryl bromides and fluorinated alcohols. nih.gov A similar strategy could potentially be employed with derivatives of this compound. The choice of ligands is crucial for the success of these reactions, with bulky phosphine (B1218219) ligands often being key to promoting the challenging reductive elimination step to form C-F or C-O bonds. scispace.com

The table below summarizes some examples of palladium-catalyzed reactions involving related fluorinated compounds.

| Reaction Type | Substrates | Catalyst/Ligand | Product Type | Reference |

| Suzuki Coupling | Aryl Tosylates, Boronic Acids | NiCl(o-Tol)(PCy3)2/2PCy3 | Biaryls | researchgate.net |

| C-O Cross-Coupling | Aryl Bromides, Fluorinated Alcohols | Pd2(dba)3/tBuBrettPhos | Fluorinated Alkyl Aryl Ethers | nih.gov |

| Difluoroolefination | Benzyl (B1604629) Tosylates | Palladium Catalyst | gem-difluoro-2-trifluoromethyl styrenes | nih.gov |

| Three-Component Reaction | Aryl Boronic Acids, Sulfonamides, Glyoxylic Acid | Palladium Catalyst | α-Arylglycines | frontiersin.org |

Thermal Decomposition Pathways and Stability Analysis

The thermal stability of fluorinated aromatic compounds is a topic of significant interest, particularly for their application in high-performance materials. The presence of fluorine atoms can enhance the thermal stability of aromatic rings. acs.org This increased stability is partly attributed to the stabilization of the ring's π-orbitals by the fluorine substituents. acs.org

A study on the thermal decomposition of 2,4,6-trinitro-3,5-difluorophenol found that the compound first melts and then decomposes in an exothermic process. energetic-materials.org.cn The calculated activation energy for this decomposition was approximately 122.65 kJ·mol-1. energetic-materials.org.cn While the substitution pattern is different from this compound, this study provides insight into the thermal behavior of a related polyfluorinated phenol (B47542).

The likely thermal decomposition pathways for this compound could involve:

Cleavage of the benzylic C-O bond to form a 2,3-difluorophenoxy radical and a benzyl radical.

Cleavage of the aromatic C-F bonds, although this is generally less favorable.

Reactions involving the phenolic hydroxyl group.

The exact decomposition products and pathways would depend on the specific conditions, such as temperature and atmosphere. The high thermal and chemical resistance of polymers containing fluorinated aromatic rings suggests that the core difluorophenyl moiety of this compound is likely to be quite stable. acs.org

Computational Chemistry and Theoretical Investigations of 4 Benzyloxy 2,3 Difluorophenol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electron distribution and energy levels within a molecule. These calculations are broadly categorized into methods like Density Functional Theory (DFT) and ab initio approaches, each offering unique advantages in the study of 4-(Benzyloxy)-2,3-difluorophenol.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. It is extensively used to predict the geometric and electronic properties of organic molecules. For this compound, DFT calculations, typically employing a functional like B3LYP combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p), can be used to determine the most stable three-dimensional structure by optimizing bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, DFT is used to analyze the molecule's electronic properties and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher chemical reactivity and lower kinetic stability.

Other reactivity descriptors, such as electronegativity, chemical potential, hardness, and softness, can also be calculated from the HOMO and LUMO energies to provide a more comprehensive understanding of the molecule's behavior in chemical reactions.

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents an example of typical parameters that would be calculated for this compound using DFT methods. The values are for illustrative purposes only.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons | 3.85 eV |

| Chemical Hardness (η) | Measure of resistance to change in electron distribution | 2.65 eV |

| Chemical Softness (S) | Reciprocal of chemical hardness, indicates reactivity | 0.38 eV⁻¹ |

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a broader set of computational techniques, including quantum mechanics and classical mechanics (using force fields), to simulate how molecules behave and interact. These simulations are crucial for studying dynamic processes and complex systems.

The presence of rotatable single bonds in this compound—particularly within the benzyloxy group—means the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers.

The process typically involves a systematic search where dihedral angles are rotated in increments, and the potential energy of each resulting conformation is calculated. This creates a potential energy surface that maps the energy landscape of the molecule. Each identified low-energy conformation is then subjected to geometry optimization, a process known as energy minimization, to find the precise structure of the local energy minimum. Force fields like MMFF94 or quantum methods can be used for these energy calculations. Identifying the global energy minimum conformation is important as it often represents the most populated structure of the molecule under equilibrium conditions.

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can elucidate the most likely reaction pathway.

The key point on this pathway is the transition state: a specific molecular configuration that represents the energy maximum along the minimum energy reaction path. The transition state is not a stable molecule but a fleeting arrangement of atoms at a saddle point on the potential energy surface.

For a molecule like this compound, theoretical methods can be used to model potential reactions, such as its synthesis via Williamson ether synthesis or its potential metabolic degradation pathways. By calculating the structure and energy of the transition state(s), researchers can determine the activation energy of the reaction, which is a critical factor governing the reaction rate. This analysis provides fundamental insights into the kinetics and feasibility of a proposed chemical transformation.

Theoretical Approaches to Structure-Property Relationships and Molecular Interactions

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. Theoretical methods provide a bridge between the microscopic electronic world and macroscopic behaviors.

Molecular Electrostatic Potential (MEP) mapping is one such technique. An MEP surface illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the phenolic oxygen and the fluorine atoms, indicating sites for potential hydrogen bonding or coordination.

Role As a Key Intermediate in the Synthesis of Complex Molecular Architectures

Precursor in Medicinal Chemistry Compound Synthesis

In the realm of drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds is a widely employed tactic to enhance pharmacological properties. 4-(Benzyloxy)-2,3-difluorophenol provides a readily available scaffold containing this desirable difluorophenoxy moiety, enabling medicinal chemists to construct novel therapeutic agents.

Building Block for Carboxylic Acid Bioisosteres and Analog Design

The replacement of a carboxylic acid with a bioisostere—a group with similar steric and electronic properties—is a classical strategy in medicinal chemistry to improve a drug's pharmacokinetic profile by, for example, enhancing cell membrane permeability. nih.govacs.org The 2,6-difluorophenol (B125437) moiety has been identified as an effective lipophilic bioisostere of a carboxylic acid. nih.govdntb.gov.ua

The synthesis of such bioisosteres often begins with a protected difluorophenol. For instance, a general synthesis of substituted phenol (B47542) derivatives starts with 2,6-difluorophenol, which undergoes bromination and subsequent protection of the phenol group as a benzyl (B1604629) ether. nih.govacs.org This protected intermediate can then undergo further reactions, such as cross-coupling, before the final deprotection step reveals the phenol. nih.gov This methodology highlights the utility of benzyloxy-difluorophenyl structures as precursors to molecules designed as carboxylic acid surrogates. nih.govacs.org By using this compound, medicinal chemists can design and synthesize complex analogs where the resulting 2,3-difluorophenol (B1222669) group mimics a carboxylic acid, potentially leading to improved drug candidates. nih.govnih.gov

Table 1: Synthesis of a Substituted Phenol Derivative

| Step | Description | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Bromination | 2,6-difluorophenol | Bromine | Bromo-2,6-difluorophenol |

| 2 | Protection | Bromo-2,6-difluorophenol | Benzyl bromide, Base | Bromo-1-(benzyloxy)-2,6-difluorobenzene |

| 3 | Cross-Coupling | Bromo-1-(benzyloxy)-2,6-difluorobenzene | Organometallic reagent | Substituted 1-(benzyloxy)-2,6-difluorobenzene |

| 4 | Deprotection | Substituted 1-(benzyloxy)-2,6-difluorobenzene | Hydrogenolysis (e.g., H₂, Pd/C) | Substituted 2,6-difluorophenol |

This table illustrates a general synthetic pathway for creating carboxylic acid bioisosteres where a benzyl-protected difluorophenol serves as a key intermediate. nih.govacs.org

Scaffold for Diverse Heterocyclic Compound Construction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The this compound scaffold is instrumental in building a variety of these complex ring systems. A patent for hepatitis B virus (HBV) inhibitors describes a synthetic route starting with a related compound, 1-benzyloxy-5-bromo-2,3-difluoro-benzene, to produce 1-(3-benzyloxy-4,5-difluoro-phenyl)piperidin-4-one, a key heterocyclic intermediate. google.com In another example, a benzyloxyphenyl moiety is used as a precursor in the synthesis of 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one, a specific inhibitor of monoamine oxidase B. nih.gov The synthesis involves the cyclization of a hydrazide precursor derived from a benzyloxyphenyl structure. nih.gov Furthermore, substituted pyrazolo[3,4-d]pyrimidines have been prepared using a 2,4-difluoro-phenoxy group, demonstrating the utility of the difluorophenoxy component in constructing fused heterocyclic systems. google.com

Application in the Synthesis of Enzyme Inhibitors (e.g., HSD17B13 Inhibitors)

The development of specific enzyme inhibitors is a cornerstone of modern medicine. Genome-wide association studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a potential therapeutic target for liver diseases like nonalcoholic steatohepatitis (NASH). researchgate.net Research has led to the discovery of potent and selective HSD17B13 inhibitors, and the synthesis of these inhibitors often utilizes fluorinated phenol building blocks. researchgate.net The general strategy involves using these scaffolds to create compounds that can effectively bind to the enzyme's active site.

Beyond HSD17B13, the benzyloxyphenyl motif is found in inhibitors of other enzymes. For example, 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one was synthesized as a specific monoamine oxidase B (MAO B) inhibitor with an in vitro IC50 value of 4 nM. nih.gov The synthesis of this potent inhibitor relies on the cyclization of a hydrazide precursor that contains the 4-(benzyloxy)phenyl group. nih.gov

Utility in Antiviral Compound Development

The quest for novel antiviral agents is a continuous effort in medicinal chemistry. The this compound structure serves as an important intermediate in this area. A patent for the treatment and prophylaxis of Hepatitis B Virus (HBV) infection details the synthesis of tetrahydropyridopyrimidines and tetrahydropyridopyridines. google.com A key step in this synthesis is the preparation of 1-(3-benzyloxy-4,5-difluoro-phenyl)piperidin-4-one, which directly employs the benzyloxy-difluoro-phenyl scaffold to build the core heterocyclic structure necessary for antiviral activity. google.com Other research has focused on synthesizing various heterocyclic compounds, such as quinazoline (B50416) derivatives, which have shown promising antiviral properties against a range of viruses including herpes simplex virus and influenza. nih.gov While not always using this exact starting material, these studies underscore the value of substituted phenyl precursors in creating effective non-nucleoside antiviral agents. nih.gov

Application in Advanced Materials Chemistry

The unique electronic properties conferred by fluorine atoms make fluorinated compounds highly valuable in the field of materials science, particularly for applications in electronics and optics.

Synthesis of Components for Liquid Crystal Displays

Liquid crystals (LCs) are essential components in modern display technology. The performance of these displays is heavily dependent on the physicochemical properties of the LC molecules, such as their birefringence (optical anisotropy) and dielectric anisotropy. The incorporation of a 2,3-difluorophenylene core into the molecular structure of LCs is a known strategy to achieve desirable properties, such as high birefringence and negative dielectric anisotropy. researchgate.netresearchgate.net

The synthesis of these advanced materials often starts with precursors like 4-bromo-2,3-difluorophenol. researchgate.net In a typical multi-step synthesis, the phenol group is protected, often as a benzyl ether, to allow for subsequent coupling reactions to build the elongated, rigid molecular core characteristic of liquid crystals. For example, research on 4,4''-dialkynyl-2',3'-difluoro-p-terphenyls, which are designed to have high birefringence, would utilize such a protected intermediate. researchgate.net The benzyloxy group serves as a temporary placeholder that is later removed or modified in the final stages of synthesis. The use of 4-(benzyloxy)phenyl moieties has also been reported in the synthesis of other calamitic (rod-shaped) liquid crystals. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-difluorophenol |

| Bromo-2,6-difluorophenol |

| Bromo-1-(benzyloxy)-2,6-difluorobenzene |

| 1-benzyloxy-5-bromo-2,3-difluoro-benzene |

| 1-(3-benzyloxy-4,5-difluoro-phenyl)piperidin-4-one |

| 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one |

| 3-(3-Benzyloxy-phenyl)-6-(2,4-difluoro-phenoxy)-1H-pyrazolo[3,4-d]pyrimidine |

| BI-3231 |

| 4-bromo-2,3-difluorophenol |

Development of Novel Fluorinated Derivatives for Specialized Applications

The strategic incorporation of fluorine into bioactive molecules is a widely used strategy to enhance pharmacological properties. This compound provides a readily available platform for creating novel fluorinated derivatives with specialized applications, particularly in the development of new therapeutic agents.

One notable application is in the precursor-directed biosynthesis of novel antibiotics. worktribe.com By synthesizing derivatives of this compound, researchers can create fluorinated analogues of natural products. For instance, 4-(Benzyloxy)-1-bromo-2,3-difluorobenzene, synthesized from the related 4-Bromo-2,3-difluorophenol, is a key intermediate for producing 2,3-difluoro-tyrosine. worktribe.com This fluorinated amino acid can then be incorporated by microorganisms like Bacillus sp. to generate new fluorinated lipopeptides. worktribe.com These engineered lipopeptides, containing the difluoro-tyrosine residue, have been investigated for their antifungal activity against pathogens like Trichophyton rubrum. worktribe.com

Another significant area of application is the synthesis of selective kinase inhibitors for treating neuroinflammatory and neurodegenerative diseases. nih.gov Research has focused on developing inhibitors for enzymes like Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in conditions such as Parkinson's and Alzheimer's disease. nih.gov Starting from fluorinated phenolic structures protected with benzyl groups, scientists have systematically synthesized a library of fluorinated polyphenols. nih.gov This approach led to the discovery of potent and selective DYRK1A inhibitors with improved bioavailability and drug-like properties compared to their non-fluorinated natural product counterparts. nih.gov The difluorophenyl moiety is critical in these derivatives for achieving high potency and selectivity.

The table below summarizes key research findings related to the development of these specialized fluorinated derivatives.

| Starting Material/Intermediate | Synthetic Transformation | Resulting Derivative | Specialized Application |

| 4-Bromo-2,3-difluorophenol | Benzylation, Negishi cross-coupling | 2,3-difluoro-tyrosine | Incorporation into lipopeptides for antifungal activity worktribe.com |

| Fluorinated polyphenols (general class) | Multi-step synthesis involving benzyloxy-protected intermediates | Selective DYRK1A/B kinase inhibitors | Treatment of neuroinflammatory diseases like Parkinson's nih.gov |

| 2,6-difluorophenol | Bromination, benzylation, Negishi cross-coupling, deprotection | Fluorophenol derivative (Model compound 32) | Development of bioactive molecules nih.gov |

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Research Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-(Benzyloxy)-2,3-difluorophenol in solution. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map, including connectivity and spatial relationships, can be assembled.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The benzylic protons (O-CH₂) should appear as a characteristic singlet around 5.1 ppm. The five protons of the phenyl ring of the benzyl (B1604629) group would produce signals in the aromatic region, typically between 7.3 and 7.5 ppm. The two aromatic protons on the difluorophenol ring are expected to appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The phenolic hydroxyl (-OH) proton will present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, thirteen distinct carbon signals are anticipated. The spectrum will be characterized by the signal for the benzylic carbon (-CH₂) around 71 ppm. Aromatic carbons will resonate in the 100-160 ppm range. The carbons directly bonded to fluorine atoms (C-2 and C-3) will exhibit large coupling constants (¹JCF), appearing as doublets, which is a key diagnostic feature. The carbon attached to the benzyloxy group (C-4) and the phenolic carbon (C-1) will also show coupling to fluorine (²JCF, ³JCF), aiding in their definitive assignment.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is essential for structural confirmation. Two distinct signals are expected for the two non-equivalent fluorine atoms at the C-2 and C-3 positions. These signals would likely appear as multiplets or doublets of doublets due to coupling with each other (F-F coupling) and with nearby aromatic protons (F-H coupling). Based on data for analogous compounds like 4-(Benzyloxy)-1-bromo-2,3-difluorobenzene, these resonances are predicted to occur in the range of -130 to -150 ppm. The specific chemical shifts and coupling patterns are definitive for the 2,3-difluoro substitution pattern.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~5.1 | Singlet (s) | -OCH₂- |

| ¹H | Variable | Broad Singlet (br s) | -OH |

| ¹H | ~6.7-7.0 | Multiplet (m) | Difluorophenyl-H |

| ¹H | ~7.3-7.5 | Multiplet (m) | Benzyl-H |

| ¹³C | ~71 | - | -OCH₂- |

| ¹³C | ~100-160 | Doublets (d) for C-F | Aromatic Carbons |

| ¹⁹F | ~ -130 to -150 | Multiplet (m) | Aromatic C-F |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group. The C-O-C stretching vibrations of the benzyl ether linkage are anticipated to appear in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Strong absorption bands corresponding to C-F stretching are expected between 1100 and 1350 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range, while aromatic C-H stretches appear above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary data, particularly for the symmetric vibrations of the molecule, such as the symmetric stretching of the aromatic rings, which are often weak in the IR spectrum.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 | O-H Stretch | Phenol (B47542) |

| >3000 | C-H Stretch | Aromatic |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1100-1350 | C-F Stretch | Aryl Fluoride |

| 1200-1300 | Asymmetric C-O-C Stretch | Ether |

| 1000-1100 | Symmetric C-O-C Stretch | Ether |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and to gain insight into the molecule's structure through analysis of its fragmentation patterns. For this compound (C₁₃H₁₀F₂O₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ with an exact mass that corresponds to its elemental composition.

Under electron ionization (EI), the most prominent fragmentation is the cleavage of the benzylic C-O bond, which is the weakest bond in the ether linkage. This would result in two major fragments: the highly stable benzyl cation or tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91, and a fragment corresponding to the 2,3-difluorophenoxy radical. Further fragmentation of the difluorophenol portion could also be observed.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Reaction Monitoring

Both HPLC and GC are essential chromatographic techniques for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for purity analysis of this compound. A typical system would utilize a C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would have a specific retention time under defined conditions, and any impurities, such as starting materials or by-products, would appear as separate peaks. The area under the peak is proportional to the concentration, allowing for quantitative purity assessment, often achieving >98% purity for research-grade materials.

Gas Chromatography (GC): GC can also be used, though the polarity and relatively high boiling point of the phenolic compound might necessitate derivatization (e.g., silylation of the -OH group) to enhance volatility and improve peak shape. When coupled with a mass spectrometer (GC-MS), this method becomes a powerful tool for both separating and identifying volatile impurities. The purity of intermediates and final products in syntheses involving similar fluorinated terphenyls has been confirmed using GC-MS and GC-FID.

Q & A

Q. What are the standard synthetic routes for 4-(Benzyloxy)-2,3-difluorophenol, and how are intermediates characterized?

The synthesis typically involves multi-step protocols. For example, benzyl ether formation via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetone) is common. A key intermediate, 4-(but-3-en-1-yloxy)-2,3-difluorophenol, is synthesized by reacting fluorophenol derivatives with allyl bromides, followed by purification via flash chromatography . Intermediates are characterized using ¹H-NMR (e.g., aromatic protons at δ 6.8–7.4 ppm), IR (C-O-C stretch at ~1250 cm⁻¹), and EI-MS (to confirm molecular ions) .

Q. What spectroscopic techniques confirm the structure of this compound?

- ¹H-NMR : Aromatic protons appear as doublets or triplets due to fluorine coupling (e.g., δ 7.2–7.5 ppm for benzyl protons, δ 6.6–7.0 ppm for fluorinated phenol protons).

- 19F-NMR : Distinct peaks for ortho and meta fluorine atoms (e.g., δ -138 to -145 ppm for difluorinated positions).

- EI-MS : Molecular ion peaks (e.g., m/z 262 for C₁₃H₁₀F₂O₂) validate the molecular weight .

Q. How is purity assessed during synthesis?

High-performance liquid chromatography (HPLC) with C18 columns (e.g., 230/265 nm detection) is used, achieving >99% purity in optimized protocols. Recrystallization in ethanol or methanol further refines crystalline products .

Advanced Research Questions

Q. How does regioselective fluorination impact the reactivity of this compound derivatives?

Fluorine positions (2,3 vs. 3,4) influence hydrogen-bond acidity and steric effects. For example, 2,3-difluoro substitution enhances hydrogen-bond donor strength in polysiloxanes for gas sensors, while 3,4-difluoro derivatives show reduced solvation stability due to steric hindrance . Comparative studies using ³⁵F NMR and DFT calculations (e.g., B3LYP/6-311+G(d,p)) reveal electronic effects on reaction pathways .

Q. How can contradictory spectral data in fluorinated phenol derivatives be resolved?

Discrepancies in ¹H-NMR coupling constants (e.g., J = 8–12 Hz vs. 6–8 Hz) may arise from rotational isomerism or solvent polarity. Cross-validation with X-ray crystallography (e.g., CCDC 1850211) and temperature-dependent NMR studies (e.g., 25–60°C) helps clarify conformational dynamics .

Q. What strategies optimize yield in large-scale synthesis?

Yield variations (42–85% in similar compounds ) are addressed by:

- Catalyst screening : KI/K₂CO₃ improves benzylation efficiency .

- Solvent optimization : Dichloromethane minimizes side reactions vs. THF .

- Temperature control : Slow addition of mCPBA at 0°C reduces over-oxidation .

Q. How does this compound perform in gas-sensing applications?

Incorporated into polysiloxanes (e.g., PMFOS), its high hydrogen-bond acidity enhances selectivity for volatile organic compounds (VOCs). Sensor layers show Δf (frequency shift) >200 Hz for 100 ppm acetone, validated via quartz crystal microbalance (QCM) testing .

Q. What computational models predict the stability of fluorinated phenol derivatives?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-F bonds (~485 kJ/mol) and solvation free energies (ΔG_solv = -15 to -20 kcal/mol in CHCl₃). These models guide solvent selection and thermal stability assessments (TGA decomposition >200°C) .

Methodological Considerations

- Contradiction Management : Compare EI-MS fragmentation patterns with theoretical m/z values to identify impurities .

- Advanced Purification : Use preparative HPLC (C18, acetonitrile/water gradient) for isomers with ∆Rf <0.1 .

- Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting points (e.g., 130–135°C) and phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.